N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine
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Overview
Description
“N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound features a methoxyphenyl group and a morpholinyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the morpholinyl group: This can be done through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pteridine core or the morpholinyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the morpholinyl nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation may be used.
Substitution: Reagents like halogens, alkyl halides, and amines are often employed under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
“N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” may have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for “N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or intercalation with DNA.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds like tetrahydrobiopterin and folic acid.
Methoxyphenyl compounds: Such as anisole and methoxybenzene derivatives.
Morpholine derivatives: Including morpholine itself and its various substituted forms.
Uniqueness
“N-(4-methoxyphenyl)-2-(morpholin-4-yl)pteridin-4-amine” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-morpholin-4-ylpteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-24-13-4-2-12(3-5-13)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-25-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFSIXNFKJIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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